

# Independent Validation of AsclepiX Therapeutics' Gersizangitide: A Comparative Analysis for Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Gersizangitide |           |
| Cat. No.:            | B15186211      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Gersizangitide** (also known as AXT-107), a novel peptide in clinical development by AsclepiX Therapeutics, presents a promising dual-mechanism approach for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases. This guide provides an objective comparison of **gersizangitide**'s available data with established and emerging therapies, supported by experimental context and pathway visualizations to aid in its independent validation.

## Mechanism of Action: A Dual Approach to Retinal Vascular Disease

**Gersizangitide** is an anti-angiogenic peptide derived from collagen IV that uniquely targets two critical pathways involved in the pathogenesis of retinal vascular diseases: it acts as both an inhibitor of the Vascular Endothelial Growth Factor (VEGF) pathway and an activator of the Tie2 signaling pathway. This dual action aims to both block the drivers of neovascularization and vascular leakage while simultaneously promoting vascular stability.

**Gersizangitide** inhibits VEGF-A and VEGF-C, thereby blocking VEGF receptor signaling. Concurrently, it activates Tie2, a receptor tyrosine kinase. This activation is believed to complement the anti-VEGF action, potentially leading to greater improvements in vision, reduced vascular permeability, and suppression of inflammation.





Click to download full resolution via product page

Caption: Dual mechanism of action of Gersizangitide.

### **Clinical Development: The DISCOVER Trial**

**Gersizangitide** is currently being evaluated in a Phase 1/2a clinical trial, known as DISCOVER (NCT05859776), for the treatment of nAMD. This open-label, single ascending-dose study will assess the safety, tolerability, bioactivity, and duration of a single suprachoroidal injection of **gersizangitide**.

Table 1: Overview of the Gersizangitide DISCOVER Trial



| Parameter                | Details                                                                                      |  |
|--------------------------|----------------------------------------------------------------------------------------------|--|
| Phase                    | 1/2a                                                                                         |  |
| Trial Name               | DISCOVER                                                                                     |  |
| ClinicalTrials.gov ID    | NCT05859776                                                                                  |  |
| Indication               | Neovascular Age-Related Macular Degeneration (nAMD)                                          |  |
| Enrollment               | 15 patients                                                                                  |  |
| Dosage Groups            | 125 μg (n=3), 250 μg (n=3), 500 μg (n=9)                                                     |  |
| Primary Endpoints        | Safety and tolerability of gersizangitide                                                    |  |
| Secondary Endpoints      | Change in Best-Corrected Visual Acuity (BCVA),<br>Change in Central Subfield Thickness (CST) |  |
| Expected Topline Results | Q2 2025                                                                                      |  |

To date, no significant safety concerns have been reported from the single injection of **gersizangitide** in the DISCOVER trial.

### **Preclinical Evidence**

Preclinical studies in animal models have provided initial proof-of-concept for the mechanism of action of **gersizangitide**. In a mouse model of oxygen-induced ischemic retinopathy, a single intravitreal injection of **gersizangitide** was shown to enhance the phosphorylation of Tie2 in the endothelial cells of retinal neovascularization. Furthermore, in a mouse model of uveitis, **gersizangitide** inhibited vascular leakage and reduced albumin levels in the vitreous humor. In microvascular endothelial cells, **gersizangitide** enhanced the phosphorylation of Tie2 and Akt induced by Ang2 in a dose-dependent manner.

# Comparative Landscape: Established Anti-VEGF Therapies

The current standard of care for nAMD involves intravitreal injections of anti-VEGF agents. A comparison of the pivotal clinical trial data for the most common anti-VEGF therapies provides



a benchmark against which **gersizangitide**'s future results can be evaluated.

Table 2: Pivotal Clinical Trial Data for Approved Anti-VEGF Therapies in nAMD

| Drug (Trade<br>Name)       | Pivotal<br>Trial(s) | Mean Change in BCVA at 1 Year (ETDRS Letters) | Proportion of Patients Gaining ≥15 Letters at 1 Year | Mean<br>Reduction in<br>CRT at 1<br>Year (µm) | Treatment<br>Frequency  |
|----------------------------|---------------------|-----------------------------------------------|------------------------------------------------------|-----------------------------------------------|-------------------------|
| Aflibercept (Eylea®)       | VIEW 1 & 2          | +8.4 to +9.3                                  | 31% to 37%                                           | -129 to -149                                  | Every 4 or 8<br>weeks   |
| Ranibizumab (Lucentis®)    | MARINA &<br>ANCHOR  | +7.2 to +11.3                                 | 34% to 40%                                           | -148 to -178                                  | Monthly                 |
| Faricimab<br>(Vabysmo®)    | TENAYA &<br>LUCERNE | +5.8 to +6.6                                  | Not Reported                                         | -133 to -137                                  | Up to every<br>16 weeks |
| Bevacizumab<br>(Avastin®)* | CATT                | +8.0 to +8.5                                  | 30% to 32%                                           | -155 to -161                                  | Monthly or<br>As-Needed |

<sup>\*</sup>Bevacizumab is used off-label for the treatment of nAMD.

### **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of **gersizangitide** have not been publicly released by AsclepiX Therapeutics. However, based on the descriptions of the studies, the following are representative protocols for the animal models used.

### Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is a widely used model to mimic the neovascularization characteristic of nAMD.





Click to download full resolution via product page

**Caption:** Workflow for a laser-induced CNV mouse model.

- Animal Preparation: Mice (e.g., C57BL/6J strain) are anesthetized, and their pupils are dilated.
- Laser Photocoagulation: A laser is used to create ruptures in Bruch's membrane in the retina, inducing the growth of new blood vessels from the choroid.



- Treatment Administration: Immediately after laser treatment or at a specified time point,
   gersizangitide or a control substance is administered via intravitreal injection.
- Follow-up and Analysis: After a designated period, the extent of CNV is assessed using techniques such as fluorescein angiography (to visualize vascular leakage) and histology (to measure the size of the neovascular lesions). Immunohistochemistry can be used to analyze the expression of specific proteins, such as phosphorylated Tie2.

### Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is commonly used to study ischemic retinopathies.

- Hyperoxia Exposure: Neonatal mice and their nursing dam are exposed to a high-oxygen environment (e.g., 75% oxygen) for a set period (e.g., 5 days). This causes vaso-obliteration in the developing retinal vasculature.
- Return to Normoxia: The mice are then returned to a normal room air environment. The relative hypoxia triggers an overgrowth of new, abnormal blood vessels.
- Treatment and Analysis: Gersizangitide or a control is administered, and the extent of neovascularization is quantified at a specific time point, often by staining the retinal vasculature and measuring the area of neovascular tufts.

### **Conclusion and Future Outlook**

Gersizangitide's dual mechanism of inhibiting VEGF and activating Tie2 signaling represents a promising and differentiated approach for the treatment of nAMD and other retinal vascular diseases. While the preclinical data are encouraging, the forthcoming results from the Phase 1/2a DISCOVER trial will be crucial for validating its safety and efficacy in humans. A direct comparison with the robust data from established anti-VEGF therapies will be essential to determine its potential clinical utility and advantages, such as improved efficacy, durability, and a reduced treatment burden. The scientific community awaits the topline data in Q2 2025 to better understand the therapeutic potential of this novel peptide.

• To cite this document: BenchChem. [Independent Validation of AsclepiX Therapeutics' Gersizangitide: A Comparative Analysis for Retinal Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186211#independent-validation-of-asclepix-therapeutics-gersizangitide-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com